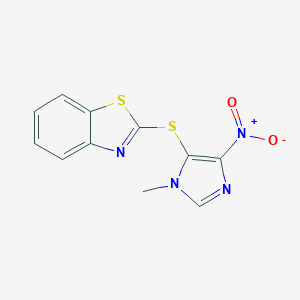
2-({4-nitro-1-methyl-1H-imidazol-5-yl}sulfanyl)-1,3-benzothiazole
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-({4-nitro-1-methyl-1H-imidazol-5-yl}sulfanyl)-1,3-benzothiazole is a complex organic compound that features both an imidazole and a benzothiazole moiety
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
One common method involves the cyclization of amido-nitriles to form disubstituted imidazoles, which are then reacted with benzothiazole derivatives under specific conditions . The reaction conditions often include the use of nickel-catalyzed addition to nitriles, followed by proto-demetallation, tautomerization, and dehydrative cyclization .
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.
Analyse Chemischer Reaktionen
Types of Reactions
2-({4-nitro-1-methyl-1H-imidazol-5-yl}sulfanyl)-1,3-benzothiazole undergoes various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group under specific conditions.
Reduction: The compound can undergo reduction reactions to modify the nitro group.
Substitution: The imidazole and benzothiazole rings can participate in nucleophilic and electrophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include reducing agents like sodium borohydride for reduction reactions, and oxidizing agents like potassium permanganate for oxidation reactions. Solvents such as dimethyl sulfoxide (DMSO) and acetonitrile are often used to facilitate these reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction of the nitro group can yield amino derivatives, while substitution reactions can introduce various functional groups onto the imidazole or benzothiazole rings.
Wissenschaftliche Forschungsanwendungen
2-({4-nitro-1-methyl-1H-imidazol-5-yl}sulfanyl)-1,3-benzothiazole has a wide range of scientific research applications:
Wirkmechanismus
The mechanism of action of 2-({4-nitro-1-methyl-1H-imidazol-5-yl}sulfanyl)-1,3-benzothiazole involves its interaction with specific molecular targets and pathways. The nitro group can undergo bioreduction to form reactive intermediates that interact with cellular components, leading to various biological effects . The compound can also bind to specific enzymes or receptors, modulating their activity and resulting in therapeutic effects .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 2-methyl-4-nitro-1H-imidazole
- 2-(2-methyl-5-nitro-1H-imidazol-1-yl)acetic acid
- 4-(1-methyl-4-nitro-1H-imidazol-5-yl)-morpholine
Uniqueness
2-({4-nitro-1-methyl-1H-imidazol-5-yl}sulfanyl)-1,3-benzothiazole is unique due to the presence of both imidazole and benzothiazole moieties, which confer distinct chemical and biological properties
Eigenschaften
CAS-Nummer |
80890-05-7 |
|---|---|
Molekularformel |
C11H8N4O2S2 |
Molekulargewicht |
292.3g/mol |
IUPAC-Name |
2-(3-methyl-5-nitroimidazol-4-yl)sulfanyl-1,3-benzothiazole |
InChI |
InChI=1S/C11H8N4O2S2/c1-14-6-12-9(15(16)17)10(14)19-11-13-7-4-2-3-5-8(7)18-11/h2-6H,1H3 |
InChI-Schlüssel |
WVRCLOQDSRMFMU-UHFFFAOYSA-N |
SMILES |
CN1C=NC(=C1SC2=NC3=CC=CC=C3S2)[N+](=O)[O-] |
Kanonische SMILES |
CN1C=NC(=C1SC2=NC3=CC=CC=C3S2)[N+](=O)[O-] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


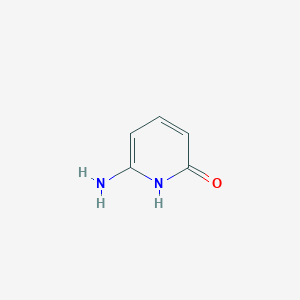
![2-{[3-(Trifluoromethyl)phenyl]sulfanyl}-3-pyridinol](/img/structure/B432528.png)
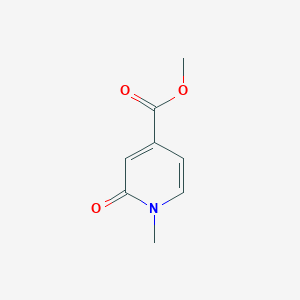
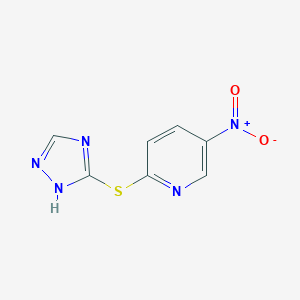
![2-[(4-Bromo-3-methylphenyl)sulfonyl]-5-nitropyridine](/img/structure/B432613.png)
![{4-[(3-Nitropyridin-2-yl)thio]phenyl}amine](/img/structure/B432616.png)
![2-[4-(5-Morpholin-4-ylsulfonylpyridin-2-yl)piperazin-1-yl]ethanol](/img/structure/B432617.png)
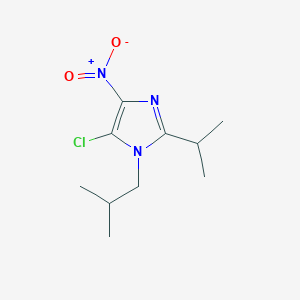

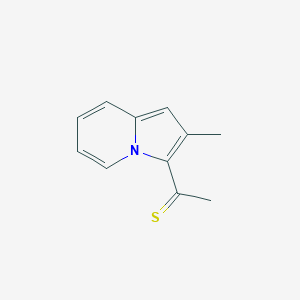

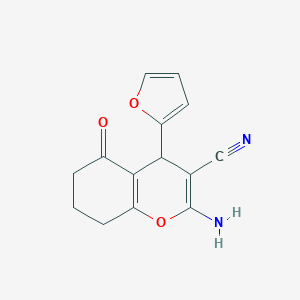
![6-Benzyl-6H-indolo[2,3-b]quinoxaline](/img/structure/B432795.png)
![6-chloro-2-(6-methyl-2-pyridinyl)-1H-benzo[de]isoquinoline-1,3(2H)-dione](/img/structure/B432804.png)
